molecular formula C15H19N3O3 B4303783 2-[4-(3-methoxypropanoyl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(3-methoxypropanoyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B4303783
M. Wt: 289.33 g/mol
InChI Key: RZOBOJPNLVKHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-methoxypropanoyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is known for its unique structure and has been studied extensively for its various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxypropanoyl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. Additionally, this compound has been found to modulate various signaling pathways involved in the regulation of cellular processes such as apoptosis, cell cycle, and DNA repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[4-(3-methoxypropanoyl)piperazin-1-yl]-1,3-benzoxazole in lab experiments is its unique structure, which allows for the exploration of various molecular targets and signaling pathways. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the major limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the scientific research of 2-[4-(3-methoxypropanoyl)piperazin-1-yl]-1,3-benzoxazole. One potential direction is the exploration of its potential therapeutic properties in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its interactions with various molecular targets. Furthermore, the development of novel derivatives of this compound may lead to the discovery of new therapeutic agents with improved efficacy and reduced toxicity.

Scientific Research Applications

2-[4-(3-methoxypropanoyl)piperazin-1-yl]-1,3-benzoxazole has been extensively studied for its various scientific research applications. It has been found to exhibit potential therapeutic properties in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-11-6-14(19)17-7-9-18(10-8-17)15-16-12-4-2-3-5-13(12)21-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOBOJPNLVKHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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